molecular formula C8H18N2 B1649535 1-[(Diethylamino)methyl]cyclopropanamine CAS No. 1015846-24-8

1-[(Diethylamino)methyl]cyclopropanamine

Cat. No. B1649535
CAS RN: 1015846-24-8
M. Wt: 142.24
InChI Key: AFLJYQVZKSWYLC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving 1-[(Diethylamino)methyl]cyclopropanamine are not mentioned in the available resources .


Physical And Chemical Properties Analysis

1-[(Diethylamino)methyl]cyclopropanamine is a solid compound. Its empirical formula is C8H20Cl2N2 and it has a molecular weight of 215.16 .

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)methyl]cyclopropanamine is not explicitly mentioned in the available resources .

Safety and Hazards

1-[(Diethylamino)methyl]cyclopropanamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a signal word of “Warning” and the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

There is limited information available about the future directions of research or applications for 1-[(Diethylamino)methyl]cyclopropanamine . As with any chemical compound, further studies would be needed to fully understand its properties, potential uses, and safety implications.

properties

IUPAC Name

1-(diethylaminomethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)7-8(9)5-6-8/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLJYQVZKSWYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672435
Record name 1-[(Diethylamino)methyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Diethylamino)methyl]cyclopropanamine

CAS RN

1015846-24-8
Record name 1-Amino-N,N-diethylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Diethylamino)methyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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